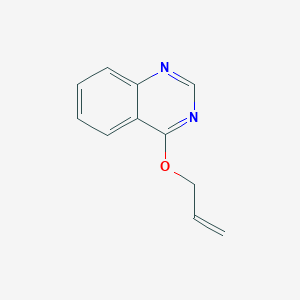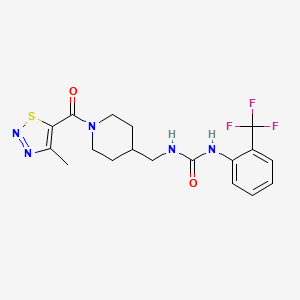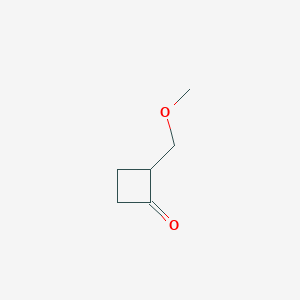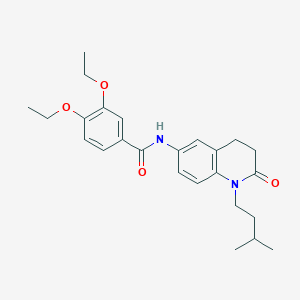
Quinazoline, 4-(2-propen-1-yloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 4-(2-propen-1-yloxy)- is a compound that belongs to the class of quinazolines . Quinazolines are a large class of biologically active compounds that exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C 4 N 2 ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . The reactions include Aza-Diels-Alder reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .Physical And Chemical Properties Analysis
Quinazoline is an organic compound with the formula C 8 H 6 N 2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .Applications De Recherche Scientifique
Quinazoline, 4-(2-propen-1-yloxy)-: A Comprehensive Analysis of Scientific Research Applications: Quinazoline derivatives are a class of compounds that have garnered significant interest in various scientific research fields due to their diverse biological activities and potential therapeutic applications. Below is a comprehensive analysis of the unique applications of “Quinazoline, 4-(2-propen-1-yloxy)-” in scientific research:
Drug Discovery
This compound is actively used in drug discovery due to its potential as a pharmacophore. It has been found to exhibit promising broad-spectrum anti-cancer effects, with certain derivatives showing selective inhibition activity in p53 mutant cancer cell lines, which are often resistant to conventional therapies .
Antimicrobial Research
Recent studies have shown that certain Quinazoline compounds have potent activity against M. tuberculosis, with minimal inhibitory concentration (MIC) values indicating strong antimicrobial properties .
Cancer Therapeutics
Beyond drug discovery, specific Quinazoline derivatives are being researched for their direct application as cancer therapeutics due to their ability to induce apoptotic cell death in cancer cells .
Mécanisme D'action
Target of Action
Quinazoline, 4-(2-propen-1-yloxy)-, like other quinazoline derivatives, has been found to target a variety of proteins and enzymes in the body. These include chromatin-associated proteins in histones , and it has been suggested that they may also target histone methyltransferase (G9a) and G9a-like protein (GLP) . These targets play crucial roles in cellular processes such as DNA transcription and hierarchical covalent modifications .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, as inhibitors of chromatin-associated proteins, quinazolines can modulate DNA transcription and hierarchical covalent modifications . This interaction can lead to changes in gene expression, potentially influencing various cellular processes.
Biochemical Pathways
Quinazoline, 4-(2-propen-1-yloxy)-, affects several biochemical pathways. Its interaction with chromatin-associated proteins can influence the epigenetic regulation of genes . This can lead to localized or global variations in the epigenome, affecting various biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of Quinazoline, 4-(2-propen-1-yloxy)-, are largely dependent on its targets and mode of action. As an inhibitor of chromatin-associated proteins, it can influence gene expression and cellular processes . Some quinazoline derivatives have shown potential activity against cancer cell lines , suggesting that Quinazoline, 4-(2-propen-1-yloxy)-, may also have similar effects.
Orientations Futures
Propriétés
IUPAC Name |
4-prop-2-enoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h2-6,8H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZLZXAWJUAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-en-1-yloxy)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)


![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)

![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)


